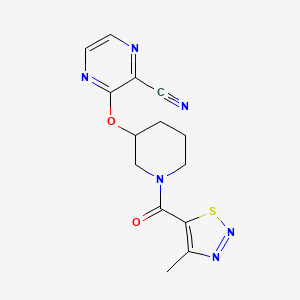

3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(4-methylthiadiazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S/c1-9-12(23-19-18-9)14(21)20-6-2-3-10(8-20)22-13-11(7-15)16-4-5-17-13/h4-5,10H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVQTCZAFWHZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a thiadiazole moiety and a pyrazine carbonitrile group. Its structural complexity allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂S |

| Molecular Weight | 302.38 g/mol |

| CAS Number | 1234921-77-7 |

Anticancer Activity

Thiadiazole derivatives are known for their anticancer properties. Research indicates that compounds containing thiadiazole rings can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that derivatives similar to our compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 12.5 | Induces apoptosis via increased Bax/Bcl-2 ratio |

| 4i | HepG2 | 10.0 | Cell cycle arrest at S and G2/M phases |

In both cases, the compounds led to a significant increase in apoptotic markers, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial activity of the compound was evaluated against several pathogens. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bacteriostatic |

| Candida albicans | 0.75 | Fungicidal |

The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by these pathogens .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies have indicated that thiadiazole derivatives possess anti-inflammatory effects. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

Case Studies

- Anticancer Efficacy : A study involving the treatment of MCF-7 cells with the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Microbial Resistance : Another study highlighted the effectiveness of the compound against resistant strains of Staphylococcus aureus, showcasing its potential in overcoming antibiotic resistance.

Scientific Research Applications

This compound has shown promising biological activities, particularly in antimicrobial and anticancer research. The thiadiazole derivatives are known to interact with various biological targets, including enzymes and receptors, which can lead to significant therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit antimicrobial properties. For example, compounds similar to 3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 1.95 µg/mL to 15.62 µg/mL, indicating strong antimicrobial potential .

Anticancer Properties

The structural components of this compound suggest potential anticancer applications. Thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that ensure the correct formation of the thiadiazole and piperidine moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives similar to this compound:

Comparison with Similar Compounds

Thiadiazole-Containing Derivatives

Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-aryl-alaninates (1f–1i, )

- Structure : These compounds replace the pyrazine-carbonitrile and piperidine-oxy groups with substituted phenylalaninate esters.

- Activity : Exhibited fungicidal properties, with 1f showing 97% yield and melting point 107–109°C. The thiadiazole moiety likely contributes to antifungal activity, but the alaninate ester may limit membrane permeability compared to the target compound’s ether linkage .

5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a, )

Pyrazine/Pyrimidine Derivatives

2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (3, )

- Structure : Pyrimidine-5-carbonitrile core with a thiazole substituent.

- Activity : Structural data (mp 242–243°C) suggests high crystallinity. The pyrimidine ring’s nitrogen arrangement differs from pyrazine, altering electronic properties and hydrogen-bonding capacity. This compound’s hydroxylphenyl group may improve solubility relative to the target compound’s piperidine-thiadiazole system .

Heterocyclic Systems with Varied Linkages

Thiazolo[3,2-a]pyridines ()

- Structure : Fused thiazole-pyridine systems.

- Activity : Planar fused rings may improve π-π interactions but reduce solubility. The target compound’s pyrazine-thiadiazole separation allows for modular interactions with targets .

Comparative Data Table

Q & A

Basic: What are the established synthetic routes and purification methods for this compound?

The synthesis involves multi-step protocols to assemble the thiadiazole, piperidine, and pyrazine moieties. Key steps include:

- Thiadiazole-piperidine coupling : Reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with piperidin-3-ol under carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the amide linkage .

- Pyrazine functionalization : Introducing the cyanopyrazine group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling .

- Purification : Final purification employs reverse-phase HPLC with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 30 minutes) to achieve >95% purity. Intermediate steps use silica gel chromatography (ethyl acetate/hexane) .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, e.g., distinguishing piperidin-3-yloxy substitution (δ 3.5–4.2 ppm for oxy-protons) and thiadiazole carbonyl (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 346.0825 for C₁₅H₁₄N₅O₂S) .

- HPLC-PDA : Monitors purity and detects trace impurities (λ = 254 nm) .

Basic: What initial biological activities have been reported, and how are they assessed?

- Enzyme inhibition assays : Tested against kinases (e.g., PI3Kγ) or proteases using fluorescence-based substrates (IC₅₀ values typically 0.1–10 µM) .

- Cellular assays : Cytotoxicity evaluated via MTT in cancer lines (e.g., HCT-116), with EC₅₀ values correlated to structural features like the thiadiazole’s electron-withdrawing effects .

Advanced: How can QSAR studies optimize bioactivity while minimizing off-target effects?

- Substituent modulation : Replace the 4-methyl group on the thiadiazole with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions in kinase binding pockets .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding sites, prioritizing residues like Lys833 in PI3Kγ .

- ADMET prediction : SwissADME predicts logP <3 to balance permeability and solubility .

Advanced: How to resolve contradictions in reported reaction yields or bioactivity data?

- Reaction replication : Standardize solvents (e.g., anhydrous DMF vs. wet acetonitrile) and catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) to reduce variability .

- Bioassay controls : Include reference inhibitors (e.g., LY294002 for PI3K) and validate cell line authenticity via STR profiling .

Advanced: What strategies stabilize the compound under physiological conditions?

- pH stability profiling : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. The piperidine-amide bond is prone to hydrolysis at pH <4, requiring prodrug strategies (e.g., ester masking) .

- Light sensitivity : Store in amber vials under argon; UV-Vis spectra show λmax shifts >10 nm after 48-hour light exposure .

Advanced: How to enhance selectivity in multi-step syntheses?

- Protecting groups : Use Boc for piperidine amines during SNAr to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 120°C vs. 24 hours reflux) to minimize byproduct formation .

Advanced: What computational tools predict metabolic pathways?

- CYP450 metabolism : Use StarDrop’s WhichP450 module to identify vulnerable sites (e.g., thiadiazole methyl oxidation to carboxylic acid) .

- Metabolite identification : In vitro incubation with human liver microsomes (HLMs) followed by UPLC-QTOF analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.